3,4-Dimethoxy-2-nitrobenzoic acid

Descripción general

Descripción

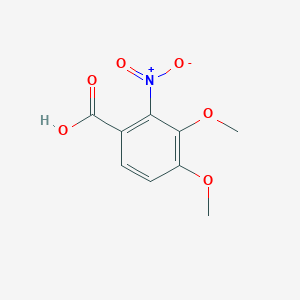

3,4-Dimethoxy-2-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring two methoxy groups and a nitro group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-nitrobenzoic acid can be synthesized through the nitration of 3,4-dimethoxybenzoic acid. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: 3,4-Dimethoxy-2-nitrobenzoic acid can undergo reduction reactions to form 3,4-dimethoxy-2-aminobenzoic acid. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as sodium borohydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: Oxidation reactions can convert the methoxy groups to hydroxyl groups, leading to the formation of 3,4-dihydroxy-2-nitrobenzoic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonic acids.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 3,4-Dimethoxy-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the electrophile used.

Oxidation: 3,4-Dihydroxy-2-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Biological Activities

This compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi.

Antimicrobial Activity

A study highlighted the antimicrobial potency of derivatives of 3,4-dimethoxy-β-nitrostyrene against several microbial strains. The Minimum Inhibitory Concentration (MIC) for Candida albicans was found to be as low as 128 μg/mL . The compound exhibited greater activity against Staphylococcus aureus compared to Pseudomonas aeruginosa, indicating a selective efficacy against certain pathogens.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 128 |

| Staphylococcus aureus | <128 |

| Pseudomonas aeruginosa | >128 |

Antitubercular Activity

Research indicates that nitro derivatives like 3,4-dimethoxy-2-nitrobenzoic acid may have potential as antitubercular agents. The structural properties of nitrobenzoates have been linked to enhanced activity against Mycobacterium tuberculosis. The presence of nitro groups is essential for their mode of action, suggesting that this compound could contribute to the development of new treatments for tuberculosis .

Cytotoxicity Studies

The compound has also been evaluated for cytotoxic effects in cancer research. A related study on organotin complexes derived from similar compounds showed promising cytotoxic activity against glioblastoma cell lines . This suggests that modifications of this compound could lead to the development of effective anticancer agents.

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized and tested for their antimicrobial properties. The study demonstrated that structural modifications significantly influenced their efficacy against various pathogens .

- Antitubercular Research : The evaluation of nitrobenzoate esters indicated that compounds with aromatic nitro substitutions exhibited superior activity against M. tuberculosis compared to their non-nitro counterparts .

Mecanismo De Acción

The mechanism of action of 3,4-dimethoxy-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparación Con Compuestos Similares

4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy groups.

3,5-Dimethoxy-4-nitrobenzoic acid: Another isomer with different substitution patterns.

2,5-Dimethoxy-3-nitrobenzoic acid: Features methoxy groups at different positions.

Uniqueness: 3,4-Dimethoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Actividad Biológica

3,4-Dimethoxy-2-nitrobenzoic acid (DMNBA) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of DMNBA's biological activity, including antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

- Chemical Formula : C₉H₉N₁O₆

- Molecular Weight : 211.17 g/mol

- CAS Number : 79025-28-8

Antimicrobial Activity

DMNBA has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its Minimum Inhibitory Concentration (MIC) values against different microbial strains:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 128 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 256 |

In a study evaluating the antimicrobial activity of DMNBA derivatives, it was found that the compound exhibited higher efficacy against Candida albicans compared to gram-negative bacteria like Pseudomonas aeruginosa . The compound's structure, particularly the nitro group at the ortho position, is believed to play a crucial role in enhancing its antimicrobial activity .

Antioxidant Activity

The antioxidant potential of DMNBA has been assessed using various assays. In vitro studies have shown that DMNBA exhibits significant free radical scavenging activity. The Oxygen Radical Absorbance Capacity (ORAC) assay indicated that DMNBA's antioxidant activity is comparable to well-known antioxidants such as ascorbic acid and resveratrol .

Anticancer Activity

Research into the anticancer properties of DMNBA is still emerging. Preliminary studies suggest that DMNBA may inhibit the growth of certain cancer cell lines. For instance, a series of derivatives based on nitrobenzoic acid were tested for their cytotoxic effects on breast cancer cells using the MTT assay. Results indicated that some derivatives exhibited IC50 values lower than those of standard anticancer drugs, suggesting potential for further development .

Case Studies and Research Findings

- Antimicrobial Study : A study focused on the synthesis and evaluation of DMNBA derivatives showed that modifications in the chemical structure could enhance antimicrobial potency. The derivatives exhibited varying degrees of activity against both fungal and bacterial strains, with some compounds outperforming standard antibiotics .

- Antioxidant Evaluation : In a comparative study, DMNBA was evaluated alongside other nitro-containing compounds for their ability to scavenge free radicals. The findings suggested that DMNBA not only scavenges radicals effectively but also inhibits cholinesterase enzymes, which are implicated in neurodegenerative diseases .

- Cytotoxicity Screening : A recent investigation into the cytotoxic effects of DMNBA on tumor cell lines revealed promising results. The study indicated that certain structural modifications could lead to enhanced cytotoxicity, warranting further exploration into its mechanism of action .

Propiedades

IUPAC Name |

3,4-dimethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYYEGRMWJAHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361378 | |

| Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79025-28-8 | |

| Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.